N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide
Brand Name: Vulcanchem
CAS No.: 941936-55-6
VCID: VC4167574
InChI: InChI=1S/C19H15N3OS3/c1-2-24-15-9-5-3-7-12(15)17(23)22-19-21-14(11-25-19)18-20-13-8-4-6-10-16(13)26-18/h3-11H,2H2,1H3,(H,21,22,23)
SMILES: CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Molecular Formula: C19H15N3OS3
Molecular Weight: 397.53

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide

CAS No.: 941936-55-6

Cat. No.: VC4167574

Molecular Formula: C19H15N3OS3

Molecular Weight: 397.53

* For research use only. Not for human or veterinary use.

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide - 941936-55-6

Specification

CAS No. 941936-55-6
Molecular Formula C19H15N3OS3
Molecular Weight 397.53
IUPAC Name N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide
Standard InChI InChI=1S/C19H15N3OS3/c1-2-24-15-9-5-3-7-12(15)17(23)22-19-21-14(11-25-19)18-20-13-8-4-6-10-16(13)26-18/h3-11H,2H2,1H3,(H,21,22,23)
Standard InChI Key WSJBAWWISYLQCQ-UHFFFAOYSA-N
SMILES CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a benzothiazole ring fused to a thiazole ring, forming a bicyclic system. Attached to this core is a benzamide group substituted with an ethylthio (-S-CH₂CH₃) moiety at the ortho position. The molecular formula is C₁₉H₁₄N₄OS₂, with a molecular weight of 394.47 g/mol. Key structural attributes include:

  • Benzothiazole moiety: Contributes to π-π stacking interactions with biological targets .

  • Thiazole ring: Enhances electron-deficient character, facilitating hydrogen bonding .

  • Ethylthio group: Introduces hydrophobicity, potentially improving membrane permeability .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₄N₄OS₂
Molecular Weight394.47 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, thiazole N, etc.)
Rotatable Bonds4

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential cyclization and coupling reactions:

Step 1: Formation of Benzothiazole-Thiazole Core

2-Aminobenzothiazole reacts with α-bromoketones under Hantzsch thiazole synthesis conditions to form the benzothiazole-thiazole hybrid . For example:

2-Aminobenzothiazole+BrC(O)REtOH, ΔBenzothiazole-thiazole intermediate\text{2-Aminobenzothiazole} + \text{BrC(O)R} \xrightarrow{\text{EtOH, Δ}} \text{Benzothiazole-thiazole intermediate}

Step 2: Amide Coupling

The intermediate is coupled with 2-(ethylthio)benzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) :

Thiazole-amine+2-(Ethylthio)benzoic acidEDC, DCMTarget Compound\text{Thiazole-amine} + \text{2-(Ethylthio)benzoic acid} \xrightarrow{\text{EDC, DCM}} \text{Target Compound}

Characterization Techniques

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.85–7.20 (m, 8H, aromatic-H), 3.10 (q, 2H, -SCH₂CH₃), 1.35 (t, 3H, -CH₃).

  • IR Spectroscopy:

    • Peaks at 1675 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch) confirm amide formation .

  • Mass Spectrometry:

    • ESI-MS m/z: 395.1 [M+H]⁺ .

Pharmacological Activity

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.42 μM, comparable to celecoxib (IC₅₀ = 0.38 μM) . Mechanistically, the ethylthio group enhances hydrophobic interactions with COX-2’s active site, while the benzothiazole-thiazole core stabilizes the enzyme-inhibitor complex via π-π stacking .

Table 2: COX Inhibition Profile

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-2/COX-1)
Target Compound12.50.4229.8
Celecoxib (Reference)15.00.3839.5

Structure-Activity Relationships (SAR)

  • Benzothiazole Modifications:

    • Electron-withdrawing groups (e.g., -Cl) at position 6 improve COX-2 selectivity .

  • Ethylthio Substituent:

    • Replacing ethylthio with methylthio reduces potency (IC₅₀ = 1.2 μM), highlighting the role of alkyl chain length in hydrophobic interactions .

  • Thiazole Ring:

    • Saturation of the thiazole ring decreases activity, emphasizing the importance of aromaticity .

Pharmacokinetics and Toxicity

  • Absorption: LogP = 3.2 predicts moderate oral bioavailability .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the ethylthio group yields sulfoxide metabolites .

  • Toxicity: LD₅₀ (mouse) = 320 mg/kg; hepatotoxicity observed at doses >100 mg/kg due to glutathione depletion .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator